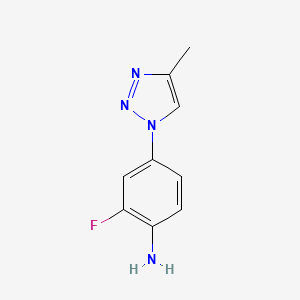

2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline

Description

2-Fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline is a fluorinated aniline derivative featuring a 1,2,3-triazole ring substituted with a methyl group at the 4-position. While direct data on its synthesis or applications are sparse in the provided evidence, it is listed as a discontinued product by CymitQuimica, suggesting its use as a specialized intermediate in organic synthesis .

The molecular formula is C₉H₈FN₄ (molecular weight: ~194.19 g/mol). Its structure is characterized by:

- Fluorine at the 2-position of the aniline ring, enhancing lipophilicity and metabolic stability.

- 4-Methyl-1,2,3-triazole at the 4-position, contributing to π-stacking interactions and hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-fluoro-4-(4-methyltriazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c1-6-5-14(13-12-6)7-2-3-9(11)8(10)4-7/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBBVLZILINETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501197051 | |

| Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353878-22-4 | |

| Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline can be achieved through a multi-step process involving the formation of the triazole ring followed by its attachment to the aniline derivativeThe reaction conditions typically include the use of copper sulfate and sodium ascorbate in a solvent such as dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the CuAAC reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the fluorine atom can enhance binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Aniline Derivatives with Varying Substituents

N,N-Diethyl-4-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)aniline (19a)

- Structure: Features a diethylamino group on the aniline ring and a p-tolyl substituent on the triazole.

- Properties : Higher molecular weight (C₁₈H₂₀N₄ , ~292.38 g/mol) and increased lipophilicity due to the p-tolyl group. IR data () shows strong aromatic C-H stretches (3102 cm⁻¹) and alkane stretches (2928 cm⁻¹), indicating a rigid, planar structure.

- Applications : Likely used as a building block for charge-transfer complexes or fluorescent materials due to extended conjugation .

N,N-Dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline (da)

- Structure : Regioisomer with the triazole attached at the 1-position of the phenyl ring.

- Synthesis : Prepared in 69% yield via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Key Difference : Regiochemistry alters electronic properties; the 1,4-substitution pattern in the target compound may enhance planarity compared to the 1,3-pattern in da .

Fluorinated Triazole Derivatives

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline Dihydrochloride

- Structure : Fluorine at the 2-position and triazole at the 5-position, with a dihydrochloride salt.

- Properties : Higher molecular weight (C₈H₉Cl₂FN₄ , 251.09 g/mol) and enhanced solubility in polar solvents due to the hydrochloride form. Purity ≥95% ().

- Applications : Used in pharmaceutical research for its stability and reactivity in SNAr (nucleophilic aromatic substitution) reactions .

4-[5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline

- Structure : Trifluoromethyl group on the triazole instead of methyl.

- Properties : Strong electron-withdrawing effect from CF₃ (vs. CH₃), lowering pKa of the aniline NH₂ group. Molecular weight: 228.17 g/mol .

- Synthetic Utility : The CF₃ group enhances resistance to oxidative degradation, making it suitable for high-temperature reactions.

Heterocyclic Variations

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline

- Structure : Pyrazole ring replaces triazole (CAS 1006960-79-7).

- The NH group in pyrazole allows for additional hydrogen bonding .

- Applications: Potential use in agrochemicals due to pyrazole’s prevalence in herbicide scaffolds.

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (4)

- Structure : Incorporates a thiazole ring and multiple fluorophenyl groups.

- Crystallography : Triclinic symmetry (P̄1) with planar conformation, except for one perpendicular fluorophenyl group .

- Stability : High crystallinity suggests utility in solid-state materials or as a kinase inhibitor scaffold.

Stability and Degradation

- Degradation in Simulated Gastric Fluid: Related triazole-oxazolidinone hybrids (e.g., 1a and 1b in ) undergo hydrolysis under acidic conditions, suggesting that the target compound may also require protective formulations for oral bioavailability .

- Thermal Stability : Methyl-substituted triazoles (e.g., 19a ) show stability up to 200°C in IR studies, while CF₃-substituted analogs () exhibit higher thermal resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.